[2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride
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Overview
Description
[2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an ethyl hydrazine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with ethyl hydrazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with hydrochloric acid used to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under various conditions depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazine group.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions .
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
- Studied for its ability to modulate biological pathways and molecular targets .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the nature of the target and the specific application .
Comparison with Similar Compounds
[2-(5-bromothiophen-3-yl)ethyl]hydrazine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
[2-(5-methylthiophen-3-yl)ethyl]hydrazine dihydrochloride: Similar structure but with a methyl group instead of chlorine.
[2-(5-nitrothiophen-3-yl)ethyl]hydrazine dihydrochloride: Similar structure but with a nitro group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in [2-(5-chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions.
- The compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
2624129-54-8 |
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Molecular Formula |
C6H11Cl3N2S |
Molecular Weight |
249.6 |
Purity |
95 |
Origin of Product |
United States |
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